4,4'-Difluoro-2,2'-dinitrobibenzyl
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Overview
Description
4,4’-Difluoro-2,2’-dinitrobibenzyl is an organic compound with the molecular formula C14H10F2N2O4 and a molecular weight of 308.24 g/mol . It is characterized by the presence of two nitro groups and two fluoro groups attached to a bibenzyl structure. This compound is of interest in various fields of research due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4’-Difluoro-2,2’-dinitrobibenzyl typically involves the nitration of 4,4’-difluorobibenzyl. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
4,4’-Difluoro-2,2’-dinitrobibenzyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro groups.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong oxidizing agents like potassium permanganate. The major products formed from these reactions include 4,4’-diamino-2,2’-dinitrobibenzyl and various substituted derivatives.
Scientific Research Applications
4,4’-Difluoro-2,2’-dinitrobibenzyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-2,2’-dinitrobibenzyl and its derivatives depends on the specific application and the molecular targets involved. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. For example, its nitro groups can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
4,4’-Difluoro-2,2’-dinitrobibenzyl can be compared with other similar compounds, such as:
4,4’-Dinitrobibenzyl: Lacks the fluoro groups, which may result in different chemical reactivity and biological activity.
4,4’-Difluorobibenzyl:
2,2’-Dinitrobibenzyl: Has nitro groups at different positions, leading to variations in reactivity and applications.
The presence of both fluoro and nitro groups in 4,4’-Difluoro-2,2’-dinitrobibenzyl makes it unique, providing a combination of properties that can be exploited in various research and industrial applications.
Properties
CAS No. |
50618-92-3 |
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Molecular Formula |
C14H10F2N2O4 |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
4-fluoro-1-[2-(4-fluoro-2-nitrophenyl)ethyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H10F2N2O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2H2 |
InChI Key |
NRDWMCMPPQKQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CCC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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